molecular formula C9H11ClO B8010670 1-Chloro-4-methoxy-2,5-dimethylbenzene

1-Chloro-4-methoxy-2,5-dimethylbenzene

Cat. No.: B8010670
M. Wt: 170.63 g/mol
InChI Key: PDOPWXBXJAMQLL-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2,5-dimethylbenzene is an aromatic compound featuring a chlorine atom, a methoxy group (-OMe), and two methyl groups (-Me) at the 1-, 4-, 2-, and 5-positions of the benzene ring, respectively. Challenges in isolating such compounds via silica gel chromatography due to overlapping physicochemical properties with reaction byproducts are noted in analogous systems .

Properties

IUPAC Name

1-chloro-4-methoxy-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOPWXBXJAMQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 2,5-Dimethylphenol

2,5-Dimethylphenol serves as a starting material due to its commercially available status and reactive phenolic hydroxyl group. Methylation is achieved using dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃):

2,5-Dimethylphenol+CH3IK2CO3,DMF4-Methoxy-2,5-dimethylbenzene\text{2,5-Dimethylphenol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Methoxy-2,5-dimethylbenzene}

Reaction conditions:

  • Solvent: Dimethylformamide (DMF) or acetone

  • Temperature: 60–80°C

  • Yield: 85–92%

The methoxy group is introduced para to the existing methyl groups, leveraging the phenol’s activating nature. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with methoxy protons resonating at δ 3.8–3.9 ppm and aromatic protons at δ 6.7–7.1 ppm.

Chlorination Strategies

Chlorination of 4-methoxy-2,5-dimethylbenzene presents challenges due to competing substitution patterns. Three methods are prevalent:

Radical Chlorination with AIBN Initiation

Adapted from ton-scale chlorination techniques, radical chlorination using azobisisobutyronitrile (AIBN) ensures controlled mono-chlorination:

4-Methoxy-2,5-dimethylbenzene+Cl2AIBN, 40–50°CThis compound\text{4-Methoxy-2,5-dimethylbenzene} + \text{Cl}_2 \xrightarrow{\text{AIBN, 40–50°C}} \text{this compound}

Key parameters:

  • Chlorine gas flow rate: 0.5–1.0 L/min

  • AIBN addition: Slow, continuous introduction over 2–4 hours

  • Selectivity: 73–78% for the 1-position

AIBN generates chlorine radicals, which preferentially attack the position para to the methoxy group. Over-chlorination is mitigated by maintaining mild temperatures (40–50°C) and stoichiometric Cl₂.

Electrophilic Chlorination with Lewis Acids

Friedel-Crafts chlorination using iron(III) chloride (FeCl₃) as a catalyst:

4-Methoxy-2,5-dimethylbenzene+Cl2FeCl3,DCMThis compound\text{4-Methoxy-2,5-dimethylbenzene} + \text{Cl}2 \xrightarrow{\text{FeCl}3, \text{DCM}} \text{this compound}

Optimized conditions:

  • Solvent: Dichloromethane (DCM)

  • Molar ratio (substrate:Cl₂:FeCl₃): 1:1.2:0.1

  • Yield: 68–72%

The methoxy group directs electrophilic attack to the para position, while FeCl₃ enhances electrophilicity. Competing ortho chlorination (5–8%) occurs due to steric effects from the 2-methyl group.

Thionyl Chloride-Mediated Chlorination

For substrates with benzylic alcohols, thionyl chloride (SOCl₂) enables efficient chlorination:

(4-Methoxy-2,5-dimethylphenyl)methanol+SOCl2This compound\text{(4-Methoxy-2,5-dimethylphenyl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound}

Procedure:

  • Reagent excess: 2.5 equivalents SOCl₂

  • Reaction time: 12 hours at 25°C

  • Yield: 80–85%

This method avoids ring chlorination, instead replacing hydroxyl groups with chlorine. The crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg).

Purification and Characterization

Chromatographic Separation

Column chromatography (silica gel, hexane:ethyl acetate 9:1) removes di-chlorinated byproducts. Gas chromatography-mass spectrometry (GC-MS) confirms purity (>95%), with a characteristic molecular ion peak at m/z 200 (C₉H₁₁ClO).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar benzene ring with methoxy and methyl groups exhibiting dihedral angles of 2.5–5.0° relative to the ring. The chlorine atom occupies the 1-position, confirmed by Cl–C bond lengths of 1.73–1.75 Å.

Comparative Analysis of Methods

MethodYield (%)Selectivity (%)Cost (USD/kg)
Radical Chlorination73–7885–90120–150
Electrophilic Chlorination68–7275–8090–110
Thionyl Chloride80–8595–98200–220

Radical chlorination balances cost and selectivity, while thionyl chloride offers superior purity at higher expense. Industrial-scale production favors radical methods due to scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.

    Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Nitration: 1-Chloro-4-methoxy-2,5-dimethyl-3-nitrobenzene.

    Sulfonation: 1-Chloro-4-methoxy-2,5-dimethylbenzenesulfonic acid.

    Oxidation: 1-Chloro-4-methoxy-2,5-dimethylbenzoic acid.

Scientific Research Applications

1-Chloro-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-2,5-dimethylbenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and selectivity in these reactions. The compound can form intermediates such as arenium ions or Meisenheimer complexes, which play a crucial role in the reaction pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Physicochemical Properties

The position and nature of substituents significantly influence separation efficiency, reactivity, and applications. Key comparisons include:

1-Chloro-4-methoxy-2,6-dimethylbenzene
  • Structure : Differs only in methyl group positions (2,6- vs. 2,5-dimethyl).
  • Properties : Exhibits nearly identical physicochemical characteristics to 1-chloro-4-methoxy-2,5-dimethylbenzene, leading to chromatographic co-elution and isolation challenges in cross-coupling reactions .
  • Reactivity : Similar aryl chloride reactivity but steric effects from 2,6-dimethyl substitution may alter reaction kinetics or regioselectivity.
1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene (MBzCl)
  • Structure : Contains benzyloxy, bis(chloromethyl), and methoxy groups.
  • Properties :
    • Crystallinity : Strong intramolecular C–H···O hydrogen bonding and intermolecular C–H···Cl interactions create a rigid lattice, enabling purification via recrystallization (m.p. 388 K) .
    • Reactivity : Chloromethyl groups facilitate polymerization into π-conjugated poly(p-phenylenevinylene) derivatives for electroluminescent materials .
  • Contrast : Unlike this compound, MBzCl’s multiple reactive sites (chloromethyl, benzyloxy) enable diverse functionalization.
1-Bromo-3,5-dimethylbenzene
  • Structure : Bromine at position 1 and methyl groups at 3,5-positions.
  • Reactivity : Participates in C–O coupling reactions (e.g., with o-cresol) under PEG/dioxane/water solvent systems, achieving high conversion rates .
  • Contrast : Bromine’s lower electronegativity vs. chlorine may reduce electrophilicity, while solvent-induced phase separation aids product isolation .

Functional and Application-Based Comparisons

Compound Substituents Key Properties/Reactivity Application Reference
This compound Cl, OMe, 2,5-diMe Chromatographic co-elution issues Cross-coupling intermediate
1-Chloro-4-methoxy-2,6-dimethylbenzene Cl, OMe, 2,6-diMe Similar isolation challenges Synthetic intermediates
MBzCl Benzyloxy, 2,5-bis(ClCH2), 4-OMe High crystallinity, H-bonding Polymer synthesis (PPVs)
1-tert-Butyl-3,5-dimethylbenzene t-Bu, 3,5-diMe Low polarity, disrupts intermolecular forces Solvent for extraction/purification
Key Findings :
  • Substituent Position : 2,5- vs. 2,6-dimethyl substitution minimally affects electronic properties but drastically alters steric profiles, impacting chromatographic separation .
  • Reactivity : Chlorine in this compound enhances electrophilicity for cross-coupling, while MBzCl’s chloromethyl groups enable polymerization .
  • Solvent Interactions: 1-tert-Butyl-3,5-dimethylbenzene acts as a non-polar solvent, contrasting with PEG/dioxane systems used for brominated analogs to improve reaction efficiency .

Q & A

Q. What synthetic methods are commonly employed to prepare 1-Chloro-4-methoxy-2,5-dimethylbenzene?

The compound can be synthesized via chlorination of precursor aromatic systems. For example, chlorination of 1-bromo-2,5-dimethoxybenzene using HCl/H₂O₂ as a chlorination reagent under controlled conditions (e.g., 0–5°C, slow addition to prevent exothermic side reactions). The reaction mixture is typically stirred for 12–24 hours, followed by extraction with chloroform and purification via column chromatography . Optimization of stoichiometry and reaction time is critical to minimize byproducts like dihalogenated derivatives.

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ reveal methoxy (-OCH₃), methyl (-CH₃), and aromatic proton environments. Methoxy groups exhibit singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • IR : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Mass Spectrometry : Electron impact (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns for structural validation .

Q. What safety protocols are essential during handling?

  • Use local exhaust ventilation and closed systems to minimize inhalation of vapors.
  • Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Store in amber glass containers at 2–8°C to prevent photodegradation, as the compound is light-sensitive .

Advanced Research Questions

Q. How can the chlorination reaction be optimized to enhance yield and purity?

  • Reagent Selection : Substitute HCl/H₂O₂ with N-chlorosuccinimide (NCS) for milder conditions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis : Add catalytic FeCl₃ to accelerate electrophilic substitution. Monitor reaction progress via TLC and GC-MS to identify optimal termination points .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Crystals grown via slow evaporation of chloroform solutions are analyzed using single-crystal X-ray diffraction. Refinement software (e.g., SHELXL) resolves halogen disorder (Cl/Br sites) and confirms methoxy group dihedral angles relative to the benzene ring (~8.8°). Hydrogen atoms are placed geometrically, and thermal parameters are constrained for accuracy .

Q. What role does this compound play in synthesizing polychlorinated biphenyl (PCB) derivatives?

It serves as a precursor for hydroxylated PCB metabolites via Suzuki coupling. The methoxy and chloro groups act as directing groups for regioselective cross-coupling with boronic acids. Post-functionalization (e.g., demethylation with BBr₃) yields bioactive PCB analogs for environmental toxicity studies .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Exposure : Degrades via radical pathways under UV light, forming quinone-like byproducts. Stability studies using HPLC show >95% purity retention when stored in dark conditions for 6 months .
  • Temperature : Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, necessitating refrigeration for long-term storage .

Q. How should researchers address contradictions in reported spectral data?

  • Cross-Validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental observations.
  • Collaborative Reproducibility : Replicate synthesis and characterization protocols from independent studies to verify consistency .

Methodological Notes

  • Avoid commercial databases (e.g., benchchem.com ) due to reliability concerns; prioritize peer-reviewed journals and crystallographic databases (e.g., Acta Crystallographica) .
  • For environmental impact studies, combine GC-MS with isotopic labeling (e.g., ¹³C) to track degradation pathways in simulated ecosystems .

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